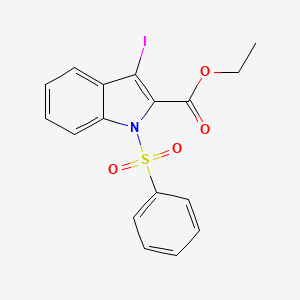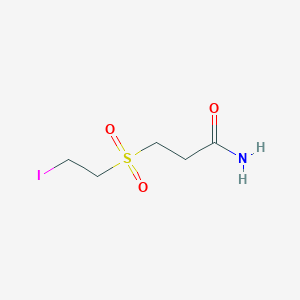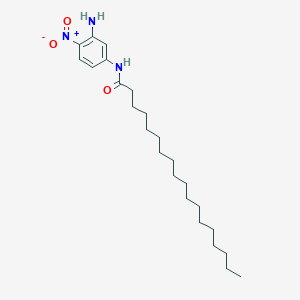
N-(3-Amino-4-nitrophenyl)octadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Amino-4-nitrophenyl)octadecanamide is an organic compound that features both an amide and a nitro group attached to a long alkyl chain. This compound is of interest due to its unique chemical structure, which combines aromatic and aliphatic characteristics, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-nitrophenyl)octadecanamide typically involves a multi-step process:
Nitration: The starting material, 3-nitroaniline, is nitrated to introduce the nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Amidation: The final step involves the reaction of the resulting 3-amino-4-nitroaniline with octadecanoic acid (stearic acid) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration and Reduction: Using large reactors to handle the nitration and reduction steps efficiently.
Continuous Flow Amidation: Employing continuous flow reactors for the amidation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-nitrophenyl)octadecanamide undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: Formation of N-(3-Amino-4-aminophenyl)octadecanamide.
Oxidation: Formation of N-(3-Nitro-4-nitrophenyl)octadecanamide.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
N-(3-Amino-4-nitrophenyl)octadecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in targeting hydrophobic drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-nitrophenyl)octadecanamide involves its interaction with molecular targets through its functional groups:
Amino Group: Can form hydrogen bonds and interact with nucleophilic sites.
Nitro Group: Can participate in redox reactions and influence the compound’s electronic properties.
Amide Bond: Provides structural stability and can engage in hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(3-Nitrophenyl)octadecanamide: Lacks the amino group, making it less reactive in certain chemical reactions.
N-(4-Aminophenyl)octadecanamide: Has the amino group in a different position, affecting its reactivity and interaction with other molecules.
N-(3-Amino-4-methylphenyl)octadecanamide: Contains a methyl group instead of a nitro group, altering its chemical properties.
Uniqueness
N-(3-Amino-4-nitrophenyl)octadecanamide is unique due to the presence of both amino and nitro groups on the aromatic ring, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
135792-50-6 |
|---|---|
Molecular Formula |
C24H41N3O3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-(3-amino-4-nitrophenyl)octadecanamide |
InChI |
InChI=1S/C24H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)26-21-18-19-23(27(29)30)22(25)20-21/h18-20H,2-17,25H2,1H3,(H,26,28) |
InChI Key |
LYORANCXZWFNTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)
![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

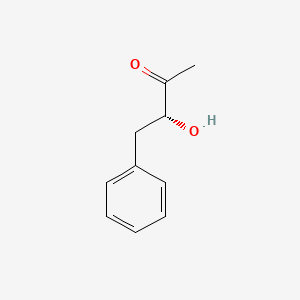
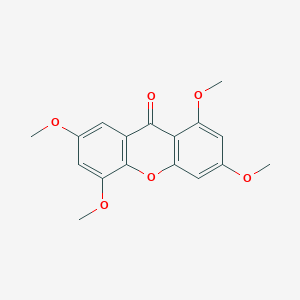
![2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-](/img/structure/B14273043.png)
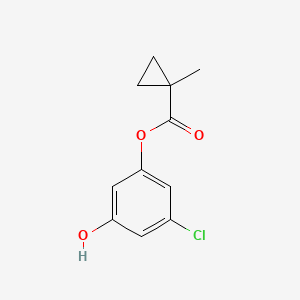
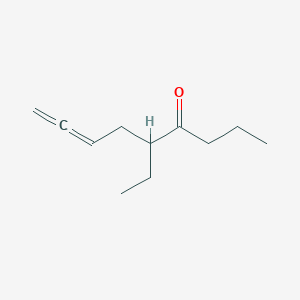

![1,3,3-Triphenyl-3,5,6,6a-tetrahydro-1H-cyclopenta[c][1,2]oxazole](/img/structure/B14273069.png)
